molecular formula C15H19N3O2 B4750658 N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide

N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide

Cat. No. B4750658
M. Wt: 273.33 g/mol
InChI Key: PYXCLVIDNJDPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide, commonly known as IBR, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBR belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of IBR involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. IBR has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
IBR has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. IBR has also been found to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of IBR is its high potency and specificity towards its target enzymes and signaling pathways. It also exhibits low toxicity and has a favorable pharmacokinetic profile. However, one of the limitations of IBR is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of IBR. One of the potential applications of IBR is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. IBR has also been found to exhibit potential anti-viral activity and could be explored as a potential treatment for viral infections. Further research is needed to fully understand the mechanism of action of IBR and its potential therapeutic applications.

Scientific Research Applications

IBR has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. IBR has also been shown to have a potential role in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-(2-methylpropanoylamino)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)14(19)16-7-8-17-15(20)13-9-11-5-3-4-6-12(11)18-13/h3-6,9-10,18H,7-8H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXCLVIDNJDPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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